molecular formula C20H34O2 B153527 Ethyl gamma-linolenate CAS No. 31450-14-3

Ethyl gamma-linolenate

Cat. No. B153527
CAS RN: 31450-14-3
M. Wt: 306.5 g/mol
InChI Key: MJLYTDAIYLGSRZ-ORZIMQNZSA-N
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Description

Ethyl gamma-linolenate is a derivative of gamma-linolenic acid (GLA), which is an omega-6 fatty acid. The ethyl ester form of GLA is obtained by the esterification of the carboxyl group of the fatty acid with ethanol. This modification can enhance the bioavailability and stability of the compound, making it more suitable for various applications, including research and potential therapeutic uses.

Synthesis Analysis

The synthesis of ethyl gamma-linolenate-related compounds can be complex and requires precise control over the reaction conditions. For instance, the synthesis of ethyl arachidonate and ethyl dihomo-gamma-linolenate, which are closely related to ethyl gamma-linolenate, involves a Grignard coupling reaction. This process includes the coupling of a methanesulfonyl ester with a diynoic acid, followed by Lindlar reduction and esterification to yield the desired ethyl esters. These compounds were fully characterized using nuclear magnetic resonance (NMR) and mass spectral analysis, ensuring the correct structure and purity of the synthesized molecules .

Molecular Structure Analysis

The molecular structure of ethyl gamma-linolenate is characterized by its long carbon chain with multiple double bonds, typical of polyunsaturated fatty acids. The presence of these double bonds is crucial for the compound's biological activity and its interaction with various enzymes and receptors within the body. The exact position and configuration of these double bonds are essential for the compound's function and are confirmed through techniques such as NMR, as seen in the synthesis of related compounds .

Chemical Reactions Analysis

Ethyl gamma-linolenate can undergo various chemical reactions due to its unsaturated nature. For example, ethyl linoleate, a compound similar to ethyl gamma-linolenate, reacts with nitrite ions in acidic media to produce a complex mixture of products, including nitroalkenes, nitrohydroxy compounds, and novel nitro derivatives. These reactions are mediated by nitrous acid and involve radical intermediates, highlighting the reactivity of the double bonds present in these types of molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl gamma-linolenate are influenced by its molecular structure. The presence of ethyl esters typically increases the compound's lipophilicity compared to the free acid form, which may affect its solubility and distribution in biological systems. The unsaturated nature of the compound also makes it susceptible to oxidation, which can be a critical factor in its storage and handling. The exact physical properties, such as melting point, boiling point, and solubility, would be determined through empirical studies and are essential for the practical use of the compound.

Scientific Research Applications

Inflammatory Processes and Diseases

Ethyl gamma-linolenate (GLA) plays a crucial role in inflammatory responses. GLA, an omega-6 polyunsaturated fatty acid, when consumed as part of a dietary supplement, has shown potential in attenuating inflammatory responses. However, the effectiveness of GLA in clinical studies for treating inflammatory conditions varies due to metabolic and genetic factors influencing the conversion of GLA into its metabolites, impacting inflammatory diseases (Sergeant, Rahbar, & Chilton, 2016).

Tumor and Cancer Research

GLA has been studied for its effects on various tumors. For instance, in human tumor xenografts in mice, GLA showed no significant impact on tumor growth (Botha, Robinson, & Leary, 1983). In contrast, other studies have shown GLA's potential in reducing certain types of tumors, such as human gliomas. Intratumoral administration of GLA indicated regression of these tumors and was found safe and non-toxic (Das, Prasad, & Reddy, 1995).

Nutritional and Health Benefits

GLA is also notable for its nutritional and health benefits. Dietary GLA increases the content of its product, dihomo-gamma-linolenic acid (DGLA), within cell membranes, which has anti-inflammatory and antiproliferative properties. This is significant in the context of various chronic diseases, although optimal feeding regimens to maximize these benefits are yet to be determined (Fan & Chapkin, 1998).

Weight Management

In the context of weight management, GLA supplementation has been associated with reduced weight regain following major weight loss, suggesting a role in fuel partitioning in humans prone to obesity (Schirmer & Phinney, 2007).

Mental Health

Regarding mental health, diets supplemented with GLA showed effects on stress/anxiety behavior and inflammatory responses in rats, indicating its potential role in managing stress and anxiety-related conditions (Song, Li, Leonard, & Horrobin, 2003).

Genetic Damage Protection

GLA has shown promise in protecting against genetic damage in mice induced by benzo(a)pyrene and gamma-radiation, highlighting its potential as a protective agent in certain toxic environments (Das, Devi, Rao, & Rao, 1985).

Safety And Hazards

Ethyl gamma-linolenate is probably combustible . It may cause irritation of the skin . When heated to decomposition, it emits toxic fumes of carbon monoxide and carbon dioxide . It is sensitive to light and incompatible with strong oxidizers, strong acids, and strong bases . It should be stored in a tightly closed container under an inert atmosphere, and kept in a freezer .

Future Directions

Ethyl gamma-linolenate may be used as a reference molecule in systems developed to measure fatty acid esters derived from tissues, membranes, and lipids, especially associated with alcohol abuse . It is being studied as a possible skin whitening agent with anti-melanogenesis activity .

properties

IUPAC Name

ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,14-15H,3-7,10,13,16-19H2,1-2H3/b9-8-,12-11-,15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLYTDAIYLGSRZ-ORZIMQNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl gamma-linolenate

CAS RN

31450-14-3
Record name Ethyl gamma-linolenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031450143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL .GAMMA.-LINOLENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2942E0NCT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JM WEBER, S SIRCAR… - JNCI: Journal of the …, 1994 - academic.oup.com
… In previous studies, we and others demonstrated that ethyl gamma-linolenate (GLA) and methyl eicosapentaenoiate (EPA) had selective toxicity against cancer cells (4-9) and that …
Number of citations: 18 academic.oup.com
L Casas-Godoy, M Meunchan, M Cot, S Duquesne… - Journal of …, 2014 - Elsevier
The production of Omega-3 (ω-3) polyunsaturated fatty acids (PUFAs) rich in cis-4,7,10,13,16,19-docosahexaenoic acid (DHA) was studied using lipase-catalysed hydrolysis of a …
Number of citations: 34 www.sciencedirect.com
M Burke, PR Redden, JA Douglas, A Dick… - International journal of …, 1997 - Elsevier
… and the residue was purified by silica gel flash column chromatography using a gradient of 5–30% ethyl acetate in hexane to give (±)-1-(theophyllin-7-yl)ethyl gamma-linolenate: 0.18 g (…
Number of citations: 6 www.sciencedirect.com

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